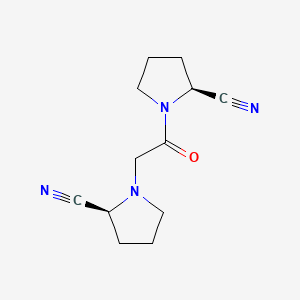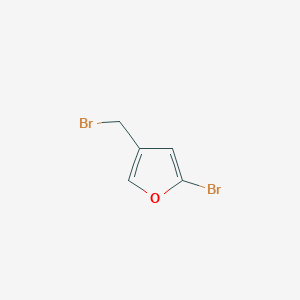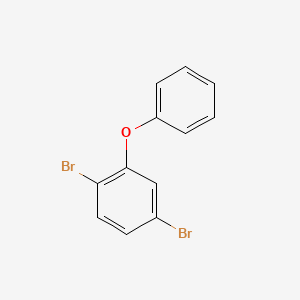
Benzene, 1,4-dibromo-2-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,4-dibromo-2-phenoxy- is an organic compound with the molecular formula C12H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and a phenoxy group is substituted at the 2 position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-dibromo-2-phenoxy- typically involves the bromination of phenoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of Benzene, 1,4-dibromo-2-phenoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Types of Reactions:
Substitution Reactions: Benzene, 1,4-dibromo-2-phenoxy- undergoes electrophilic aromatic substitution reactions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) in the presence of hydrochloric acid (HCl).
Common Reagents and Conditions:
Bromination: Bromine (Br2), iron (Fe) or aluminum bromide (AlBr3) as catalysts.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Zinc (Zn), hydrochloric acid (HCl).
Major Products Formed:
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Oxidation: Quinone derivatives.
Reduction: Benzene derivatives with hydrogen replacing bromine atoms.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,4-dibromo-2-phenoxy- is used in various scientific research applications, including:
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Benzene, 1,4-dibromo-2-phenoxy- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and the phenoxy group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can act as an intermediate in various chemical pathways, leading to the formation of more complex structures .
Similar Compounds:
Benzene, 1,4-dibromo-: This compound has two bromine atoms substituted at the 1 and 4 positions but lacks the phenoxy group.
Benzene, 1-bromo-4-phenoxy-: This compound has only one bromine atom substituted at the 1 position and a phenoxy group at the 4 position.
Uniqueness: Benzene, 1,4-dibromo-2-phenoxy- is unique due to the presence of both bromine atoms and the phenoxy group, which confer distinct chemical properties and reactivity. The combination of these substituents allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .
Eigenschaften
| 337513-66-3 | |
Molekularformel |
C12H8Br2O |
Molekulargewicht |
328.00 g/mol |
IUPAC-Name |
1,4-dibromo-2-phenoxybenzene |
InChI |
InChI=1S/C12H8Br2O/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H |
InChI-Schlüssel |
URDWJMUOJJSXAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-hydroxyethylamino)acetyl]undecanamide](/img/structure/B12083859.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate](/img/structure/B12083876.png)

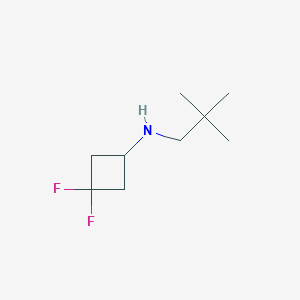
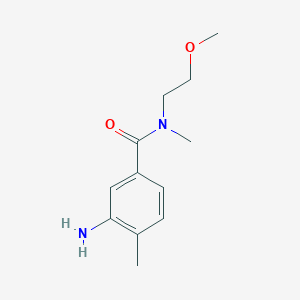
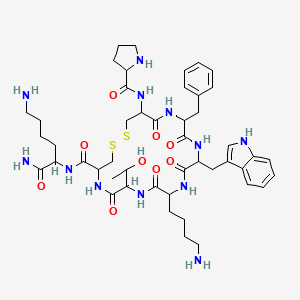
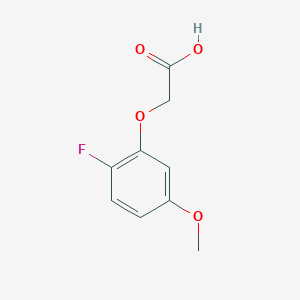


![2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline](/img/structure/B12083922.png)

